1,2-bis(4-bromophenyl)ethene

概要

説明

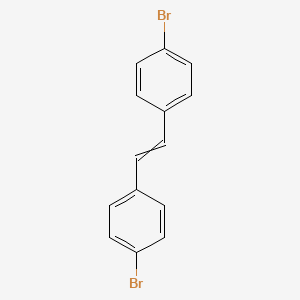

4,4’-Dibromo-stilbene is an organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure. The compound 4,4’-Dibromo-stilbene is specifically substituted with bromine atoms at the 4 and 4’ positions on the phenyl rings. This compound is known for its applications in various fields, including material science and pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions

4,4’-Dibromo-stilbene can be synthesized through several methods. One common approach involves the bromination of stilbene. The reaction typically uses bromine (Br2) in a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds at room temperature, yielding 4,4’-Dibromo-stilbene as the primary product .

Another method involves the Wittig reaction, where a phosphonium ylide reacts with a dibromo-benzaldehyde to form the desired stilbene derivative. This reaction requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is typically carried out in an inert atmosphere .

Industrial Production Methods

Industrial production of 4,4’-Dibromo-stilbene often employs the bromination method due to its simplicity and cost-effectiveness. Large-scale production involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to prevent over-bromination and to maximize the yield of the desired product .

化学反応の分析

Types of Reactions

4,4’-Dibromo-stilbene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dibromo-benzophenone derivatives.

Reduction: Reduction of 4,4’-Dibromo-stilbene can yield the corresponding dibromo-diphenylethane.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

Oxidation: Dibromo-benzophenone derivatives.

Reduction: Dibromo-diphenylethane.

Substitution: Various substituted stilbene derivatives depending on the nucleophile used.

科学的研究の応用

4,4’-Dibromo-stilbene has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its role in developing new therapeutic agents.

Industry: Utilized in the production of dyes, optical brighteners, and other materials.

作用機序

The mechanism of action of 4,4’-Dibromo-stilbene involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. The bromine atoms enhance the compound’s ability to interact with these molecular targets, leading to its biological effects .

類似化合物との比較

Similar Compounds

4,4’-Dichloro-stilbene: Similar structure but with chlorine atoms instead of bromine.

4,4’-Dimethyl-stilbene: Substituted with methyl groups instead of halogens.

4,4’-Dinitro-stilbene: Contains nitro groups instead of bromine atoms.

Uniqueness

4,4’-Dibromo-stilbene is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. The bromine atoms increase the compound’s reactivity and influence its interactions with other molecules, making it valuable in various applications .

生物活性

1,2-Bis(4-bromophenyl)ethene, also known as (E)-1,2-bis(4-bromophenyl)ethene, is a compound of significant interest in medicinal and synthetic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features two bromophenyl groups attached to an ethene backbone. The presence of bromine substituents enhances its reactivity and interaction with biological targets. Its molecular formula is CHBr, with a molar mass of approximately 320.04 g/mol.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties , particularly through its ability to inhibit cell proliferation in various cancer cell lines. For instance:

- In vitro studies have demonstrated that this compound can induce apoptosis in HeLa cells (human cervical cancer cells), with half-maximal inhibitory concentration (IC) values reported as low as 12 μg/mL .

- It has been shown to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase . This mechanism is similar to that of combretastatin A-4, a well-known anticancer agent.

The mechanism by which this compound exerts its biological effects primarily involves:

- Binding to tubulin : The compound's structure allows it to bind at the colchicine site on tubulin, inhibiting polymerization and destabilizing microtubules .

- Reactive oxygen species (ROS) generation : In some formulations, such as nanoparticles coated with this compound, there is evidence of increased ROS production leading to oxidative stress in cancer cells .

Research Findings

Several studies have explored the biological activity of this compound:

Case Study: Anticancer Activity in Breast Cancer Cells

A detailed study evaluated the effects of various derivatives of this compound on breast cancer cell lines. The results indicated that modifications to the bromophenyl groups could significantly enhance cytotoxicity. For example:

特性

IUPAC Name |

1-bromo-4-[2-(4-bromophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHMPNUQSJNJDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。